Welcome to the BenchChem Online Store!
molecular formula C11H14BrNO3 B8422984 N-(2-bromobenzyl)-2,2-dimethoxyacetamide

N-(2-bromobenzyl)-2,2-dimethoxyacetamide

Cat. No. B8422984
M. Wt: 288.14 g/mol
InChI Key: IJDPSFCLKSBTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08178668B2

Procedure details

Into a sealed tube were added methyl dimethoxyacetate (1.0 g, 7.5 mmol) and 2-bromobenzylamine (1.1 g, 5.8 mmol), this mixture was stirred at 50° C. for 16 h. The completed reaction was transferred to a flask and re-crystallized from heptane yielding the desired product as an off-white solid. MS (ES+): m/z=288.04/289.69 [MH+]. HPLC: tR=2.93 min (ZQ3, polar—5 min).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:8][CH3:9])[C:4](OC)=[O:5].[Br:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13][NH2:14]>>[Br:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13][NH:14][C:4](=[O:5])[CH:3]([O:8][CH3:9])[O:2][CH3:1]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C(=O)OC)OC
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC1=C(CN)C=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
this mixture was stirred at 50° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The completed reaction
CUSTOM
Type
CUSTOM
Details
was transferred to a flask
CUSTOM
Type
CUSTOM
Details
re-crystallized from heptane yielding the desired product as an off-white solid
CUSTOM
Type
CUSTOM
Details
5 min
Duration
5 min

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC1=C(CNC(C(OC)OC)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.